molecular formula C16H21NO3 B12903758 (R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone

(R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone

Cat. No.: B12903758
M. Wt: 275.34 g/mol
InChI Key: UJFKLSLVTSFAQN-CYBMUJFWSA-N
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Description

(R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone is a chiral benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core, a structural motif widely recognized for its diverse biological activities . The molecule integrates a tert-butylamino ethanol side chain, a group commonly associated with adrenergic activity, and an acetyl substituent on the benzofuran ring, which offers a potential site for further chemical modification or can influence the compound's binding affinity and metabolic profile. The specific (R)-enantiomer is provided to investigate stereospecific interactions with biological targets. Benzofuran-based compounds are extensively studied for their potential application across a wide spectrum of therapeutic areas, including central nervous system (CNS) disorders, cardiovascular conditions, and oncology . Recent research on related benzofuran-enaminone derivatives has demonstrated efficacy in regulating the expression of apoptosis and Alzheimer's disease-related genes in preclinical models, underscoring the therapeutic potential of this chemical class . The presence of multiple functional groups, including hydroxyl and amine groups, makes this compound a versatile intermediate for synthesizing novel derivatives or for use as a standard in analytical studies. This product is intended for research and development purposes only and is not intended for human diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its specific properties and mechanisms of action for their particular applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-[2-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone

InChI

InChI=1S/C16H21NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,13,17,19H,9H2,1-4H3/t13-/m1/s1

InChI Key

UJFKLSLVTSFAQN-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)C1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O

Canonical SMILES

CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions for Benzofuran Formation

Parameter Condition Outcome
Solvent Toluene/Acetic acid (4:1) Efficient medium for reaction
Temperature Reflux (~110 °C) Promotes cycloaddition
Reaction Time 18-24 hours Complete conversion
Yield ~80% High yield, single-step process

The mechanism involves protonation of benzoquinone to a reactive intermediate, followed by nucleophilic attack and ring closure to form the benzofuran ring. Subsequent oxidation or elimination steps finalize the aromatic benzofuran structure.

Introduction of the (R)-1-Hydroxyethyl Side Chain

The chiral hydroxyethyl substituent at the 7-position of the benzofuran is introduced via stereoselective reduction or asymmetric synthesis methods. One approach involves catalytic asymmetric hydrogenation of prochiral ketone precursors using rhodium-based catalysts with chiral bisphosphine ligands under controlled conditions.

Representative Catalytic Hydrogenation Conditions

Catalyst System Solvent Temperature Pressure Conversion (%) Diastereomeric Excess (d.e.) Configuration Obtained
[Rh(R-Xyl-PhanePhos)(COD)]OTf Methanol 50-65 °C 7.5 bar H2 80-100 >90% 2R,3S
[Rh(S-Et-BoPhoz)(COD)]OTf Methanol 65 °C 7.5 bar H2 73-95 45-82% 2R,3S

These catalytic systems enable high conversion and stereoselectivity, producing the desired (R)-configured hydroxyethyl side chain with excellent diastereomeric purity.

Installation of the tert-Butylamino Group

The tert-butylamino substituent is introduced via nucleophilic substitution or reductive amination on appropriate intermediates bearing a leaving group or carbonyl functionality. Reduction of keto intermediates with sodium borohydride or diisobutylaluminium hydride (DIBAH) in the presence of tert-butylamine or its derivatives is a common strategy.

Reduction and Amination Conditions

Reducing Agent Solvent(s) Temperature Reaction Time Yield (%) Notes
Sodium borohydride + H2SO4 Tetrahydrofuran, ethanol 10-50 °C 1-20 hours ~56 Followed by pH adjustment and crystallization
Diisobutylaluminium hydride (DIBAH) Acetone, toluene, cyclohexanol Room temp 1-2 hours High Selective reduction of keto group to hydroxy

The reaction is typically followed by workup involving acid-base adjustments and purification steps such as crystallization or chromatography to isolate the tert-butylamino-substituted product with high purity.

Summary Table of Preparation Steps

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Benzofuran core synthesis One-pot heteroannulation Benzoquinone + cyclohexenone, PhMe/AcOH, reflux High yield benzofuran scaffold (~80%)
Chiral hydroxyethyl side chain Asymmetric catalytic hydrogenation Rhodium catalyst + chiral bisphosphine, MeOH, H2 pressure High conversion, >90% d.e., (R)-configuration
tert-Butylamino group installation Reduction and amination NaBH4 + H2SO4 or DIBAH, THF/EtOH or toluene Selective reduction, moderate to high yield

Research Findings and Considerations

  • The one-pot benzofuran synthesis significantly reduces reaction steps and time compared to classical multi-step methods, improving efficiency and scalability.
  • Catalytic asymmetric hydrogenation using rhodium complexes with chiral ligands provides excellent stereocontrol for the hydroxyethyl side chain, critical for biological activity and enantiopurity.
  • Reduction methods for installing the tert-butylamino group require careful control of temperature and pH to maximize yield and purity, with sodium borohydride and DIBAH being effective reducing agents.
  • Purification typically involves chromatographic techniques and crystallization to achieve the desired stereochemical and chemical purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The tert-butylamino group can participate in substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action
Research indicates that benzofuran derivatives can modulate neurotransmitter systems, particularly through interactions with NMDA receptors. This modulation is crucial in preventing excitotoxicity, a process linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as a non-competitive antagonist at NMDA receptors, reducing the harmful effects of excessive glutamate signaling .

Case Studies

  • Alzheimer's Disease Models : In experimental models of Alzheimer's disease, (R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone demonstrated significant neuroprotective effects by enhancing synaptic plasticity and reducing neuronal death .
  • Parkinson's Disease Research : Studies have shown that the compound can mitigate dopaminergic neuron loss in models of Parkinson's disease, suggesting its potential as a therapeutic agent in managing this condition .

Anti-inflammatory Properties

Role in Inflammation
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This is particularly relevant in conditions characterized by chronic inflammation.

Data Insights
A study highlighted that treatment with this compound resulted in a marked decrease in the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . These findings suggest its potential application in treating inflammatory diseases.

Immunomodulatory Effects

Interaction with Immune Pathways
The compound has been identified as an effective modulator of the kynurenine pathway, which plays a critical role in immune regulation. It influences T-cell differentiation and may help maintain immune homeostasis.

Research Findings

  • T-cell Modulation : Research indicates that this compound promotes the development of regulatory T cells while suppressing pro-inflammatory Th17 cells, thus contributing to immune tolerance .
  • Cancer Immunotherapy : Its immunomodulatory effects have been explored in cancer therapy contexts, where it may help create an immunosuppressive microenvironment conducive to tumor growth .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/References
NeuroprotectionNMDA receptor modulationPrevents excitotoxicity; improves synaptic plasticity
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduces TNF-alpha and IL-6 levels
ImmunomodulationModulates T-cell differentiationPromotes regulatory T cells; suppresses Th17 cells

Mechanism of Action

The mechanism of action of ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Ethanones

a) 1-(Benzofuran-2-yl)ethanone ()
  • Structure: Simpler benzofuran with ethanone at position 2.
  • Key Differences: Lacks the amino alcohol side chain and stereochemical complexity.
  • Properties: Lower molecular weight (C₁₀H₈O₂ vs. C₁₆H₂₁NO₃). Higher lipophilicity (logP ~2.1 vs. ~1.5 for the target compound, estimated).
b) 1-(5-Bromo-2-(4ʹ-(trifluoromethoxy)phenyl)benzofuran-7-yl)ethanone ()
  • Structure : Bromo and trifluoromethoxyphenyl substituents on benzofuran.
  • Key Differences: Electron-withdrawing groups (Br, CF₃O) alter electronic properties. No β-amino alcohol side chain.
  • Synthetic Relevance : Demonstrates Pd-catalyzed coupling strategies applicable to the synthesis of the target compound .

β-Amino Alcohol Derivatives with Different Aromatic Cores

a) Levalbuterol-Related Compound D ()
  • Structure: 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde sulfate.
  • Key Differences :
    • Benzaldehyde core instead of benzofuran.
    • Sulfate salt form enhances solubility.
  • Pharmacological Context : Levalbuterol (a β₂-agonist) highlights the importance of stereochemistry (R-configuration) in receptor selectivity .
b) Salbutamol-Related Impurities ()
  • Example: Imp. J (Salbutamone Hydrochloride) Structure: 2-[(tert-Butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride. Key Differences:
  • Phenolic ring instead of benzofuran.
  • Hydroxymethyl substituent at position 3. Stability Insights: Ethanone group in Imp.

Structural Analogues with Hybrid Features

No direct analogues of the target compound are documented in the provided evidence. However, critical observations include:

  • Benzofuran vs. Phenyl Core: Benzofuran’s oxygen heteroatom increases rigidity and may enhance metabolic stability compared to phenolic derivatives .
  • Ethanone Position: The 7-position ethanone in the target compound vs. 2-position in simpler benzofurans () alters electronic distribution and steric interactions.

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Benzofuran 7-ethanone, 2-(R)-β-amino alcohol Potential β-agonist (hypothesized) -
1-(Benzofuran-2-yl)ethanone Benzofuran 2-ethanone Synthetic intermediate
Levalbuterol-Related Compound D Benzaldehyde 2-(R)-β-amino alcohol, sulfate β₂-agonist impurity
Imp. J (Salbutamone Hydrochloride) Phenol 4-hydroxy-3-(hydroxymethyl), ethanone Oxidative degradation product

Research Findings and Implications

  • Synthetic Challenges : The target compound’s stereochemistry and benzofuran core require precise catalytic methods (e.g., asymmetric synthesis or chiral resolution) .
  • Pharmacological Potential: The β-amino alcohol side chain aligns with β-agonist pharmacophores, but the benzofuran core may reduce polar interactions vs. phenolic analogues, affecting receptor binding .
  • Stability Considerations: Ethanone-containing derivatives (e.g., Imp. J) highlight susceptibility to oxidation, necessitating formulation optimization for the target compound .

Biological Activity

(R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone, a compound with significant biological implications, has garnered attention for its potential pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 97805-54-4
  • Structural Characteristics : The compound features a benzofuran moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotection : The compound may activate the Keap1/Nrf2 pathway, leading to the induction of phase II detoxifying enzymes. This mechanism is crucial in protecting neurons from oxidative stress and neurodegeneration .
  • Antioxidant Activity : Similar to other hydroquinone derivatives, it exhibits antioxidant properties that can mitigate cellular damage caused by free radicals. This activity is essential in preventing various diseases linked to oxidative stress .
  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting synergistically with other agents to enhance efficacy against pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, compounds with similar structures often exhibit:

  • Absorption : Rapid absorption through gastrointestinal tract.
  • Metabolism : Primarily hepatic metabolism with potential for significant first-pass effect.
  • Excretion : Renal excretion of metabolites.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment significantly reduced neuronal cell death and oxidative stress markers compared to untreated controls .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited potent antioxidant activity, comparable to established antioxidants such as vitamin E and ascorbic acid. The IC50 value was determined to be significantly lower than that of control substances, indicating a strong capacity to scavenge free radicals .

Case Study 3: Antimicrobial Synergy

Research on the antimicrobial properties revealed that when combined with high hydrostatic pressure (HHP), this compound enhanced the inactivation of Listeria monocytogenes and Escherichia coli by over 5 log cycles. This suggests potential applications in food preservation .

Data Table

PropertyValue
Molecular Weight277.36 g/mol
CAS Number97805-54-4
Antioxidant Activity (IC50)< 10 µM
Neuroprotection EfficacySignificant reduction in cell death
Antimicrobial ActivitySynergistic with HHP

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